molecular formula C7H9N5 B3046666 6-Hydrazino-1H-indazol-3-ylamine CAS No. 1263378-02-4

6-Hydrazino-1H-indazol-3-ylamine

Cat. No.: B3046666
CAS No.: 1263378-02-4
M. Wt: 163.18
InChI Key: ZTBZRQLQZPDEMS-UHFFFAOYSA-N
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Description

6-Hydrazino-1H-indazol-3-ylamine is a chemical compound with the molecular formula C7H9N5. It is a derivative of indazole, a bicyclic heterocycle that contains a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazino-1H-indazol-3-ylamine typically involves the reaction of 6-nitro-1H-indazole with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, resulting in the formation of the desired hydrazino compound .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hydrazine, which is a hazardous reagent .

Chemical Reactions Analysis

Types of Reactions: 6-Hydrazino-1H-indazol-3-ylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while substitution reactions can produce a variety of substituted indazole derivatives .

Mechanism of Action

The mechanism of action of 6-Hydrazino-1H-indazol-3-ylamine involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. For example, it may inhibit the p53/MDM2 pathway, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its hydrazino group, which imparts distinct chemical reactivity and biological activity compared to other indazole derivatives. This makes it a valuable scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

6-hydrazinyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c8-7-5-2-1-4(10-9)3-6(5)11-12-7/h1-3,10H,9H2,(H3,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBZRQLQZPDEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NN)NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300981
Record name 1H-Indazol-3-amine, 6-hydrazinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-02-4
Record name 1H-Indazol-3-amine, 6-hydrazinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-3-amine, 6-hydrazinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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